molecular formula C8H11N5O B15277281 (1-Ethyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol

(1-Ethyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol

Cat. No.: B15277281
M. Wt: 193.21 g/mol
InChI Key: FPMQEPNLUVRFDR-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol is a heterocyclic compound that features both triazole and pyrazole rings. These structures are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with 1H-pyrazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the triazole and pyrazole rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products

    Oxidation: Corresponding ketones or aldehydes

    Reduction: Alcohols

    Substitution: Various substituted triazole and pyrazole derivatives

Scientific Research Applications

Chemistry

In chemistry, (1-Ethyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole and pyrazole rings are known to interact with various biological targets, making this compound a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. The compound’s ability to interact with biological targets makes it a promising candidate for the development of new drugs.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its unique structure allows for the development of compounds with specific properties.

Mechanism of Action

The mechanism of action of (1-Ethyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol involves its interaction with various molecular targets. The triazole and pyrazole rings can form hydrogen bonds and other interactions with enzymes and receptors, inhibiting their activity. This makes the compound a potential candidate for the development of enzyme inhibitors and other therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
  • 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-propanamine
  • (1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride

Uniqueness

What sets (1-Ethyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol apart from similar compounds is its combination of triazole and pyrazole rings. This unique structure allows for a broader range of biological activities and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H11N5O

Molecular Weight

193.21 g/mol

IUPAC Name

(2-ethyl-1,2,4-triazol-3-yl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C8H11N5O/c1-2-13-8(9-5-12-13)7(14)6-3-10-11-4-6/h3-5,7,14H,2H2,1H3,(H,10,11)

InChI Key

FPMQEPNLUVRFDR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)C(C2=CNN=C2)O

Origin of Product

United States

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